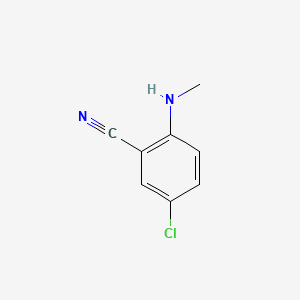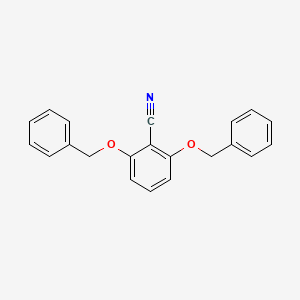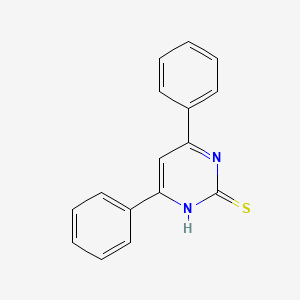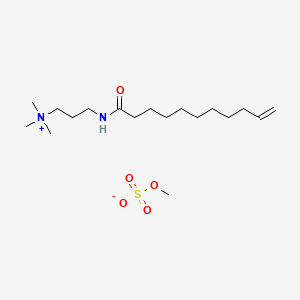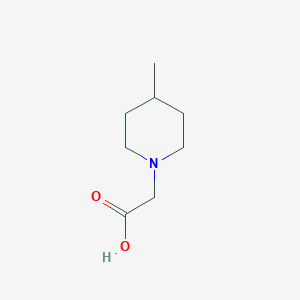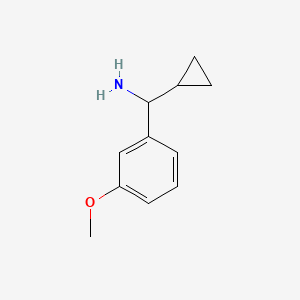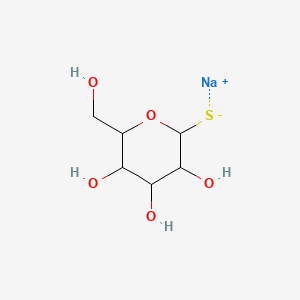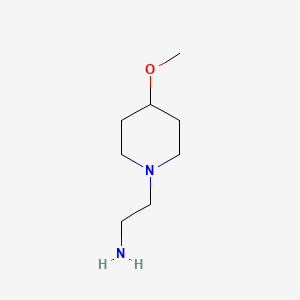
2-(4-Methoxy-piperidin-1-yl)-ethylamine
Descripción general
Descripción
“2-(4-Methoxy-piperidin-1-yl)-ethylamine” is a chemical compound with the molecular formula C8H17NO2 . It’s also known as “2-(4-Methoxy-piperidin-1-yl)-ethanol” and "1-Piperidineethanol, 4-methoxy-" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxy-piperidin-1-yl)-ethylamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxy group and an ethylamine group .Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices
One study focused on the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-(4-Methoxy-piperidin-1-yl)-ethylamine, showcasing the development of analytical methods for their determination in biological matrices. This research emphasizes the importance of robust analytical techniques for identifying and quantifying chemical compounds in various biological samples, highlighting the compound's relevance in toxicological studies (De Paoli et al., 2013).
Crystal Structure and Hydrogen Bonding
Research on cis-dichloridoplatinum(II) complexes bearing piperidine and amine ligands, including structures analogous to 2-(4-Methoxy-piperidin-1-yl)-ethylamine, has shown the influence of nonpiperidine ligands on geometry and crystal packing. The study reveals how hydrogen-bonding interactions play a crucial role in the molecular arrangement, offering insights into the design of compounds with specific structural properties (Thanh et al., 2014).
Nitroxide-trapping in Free Radical Polymerization
Another application is observed in the synthesis of (15)N-labeled derivatives of 1-ethoxy-2,2,6,6-tetramethylpiperidine for studying nitroxide-trapping in free-radical polymerization. This research highlights the compound's potential utility in polymer science, where its derivatives can be used to analyze the dynamics of radical-trapping processes, contributing to the development of new polymeric materials (Kelemen et al., 2003).
Acid-mediated Amido Cyclization in Synthesis
A study on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines through acid-mediated amido cyclization shows the compound's relevance in synthetic organic chemistry. This research underlines the efficiency of cyclization reactions in constructing complex molecules from simpler precursors, demonstrating the compound's utility in facilitating synthetic strategies for producing pharmacologically active molecules (Ramakrishna et al., 2016).
Dopamine Transporter Ligands
The development of piperidine analogues as high-affinity ligands for the dopamine transporter (DAT) presents a potential application in neurological research and drug development. These studies explore the role of structural modifications on the affinity and selectivity towards DAT, contributing to the understanding of molecular interactions that may lead to new therapeutic agents for neurological disorders (Prisinzano et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNXMVJHBHTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405687 | |
| Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-piperidin-1-yl)-ethylamine | |
CAS RN |
911300-69-1 | |
| Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


